ethyl-N-(3-methylpyridinyl)glycinate

Description

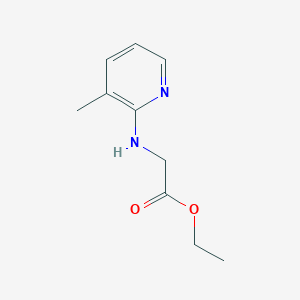

Ethyl-N-(3-methylpyridinyl)glycinate is a glycine-derived ester featuring a 3-methylpyridinyl substituent. This compound belongs to a broader class of N-substituted glycinate esters, which are characterized by their versatility in coordination chemistry, photophysical applications, and biological interactions. The 3-methylpyridinyl group introduces steric and electronic effects that distinguish it from other glycinate derivatives, influencing its solubility, reactivity, and binding behavior .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 2-[(3-methylpyridin-2-yl)amino]acetate |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-9(13)7-12-10-8(2)5-4-6-11-10/h4-6H,3,7H2,1-2H3,(H,11,12) |

InChI Key |

YITBWCCQQKVIDC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=C(C=CC=N1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Ethyl-N-salicylideneglycinate derivatives (e.g., compounds 1–4 in ) exhibit solvatochromic and luminescent properties governed by intramolecular hydrogen bonding and tautomerization between enol-imine and keto-enamine forms . In contrast, ethyl-N-(3-methylpyridinyl)glycinate lacks the salicylidene moiety, eliminating proton transfer-driven tautomerism.

Table 1: Photophysical Comparison of Glycinate Derivatives

| Compound | Substituent | Key Property | Reference |

|---|---|---|---|

| Ethyl-N-salicylideneglycinate | Salicylidene | Tautomer-dependent luminescence | |

| This compound | 3-Methylpyridinyl | No tautomerism; potential π-π interactions | — |

DNA Interaction Modes: Glycinate vs. Acac Ligands

highlights that glycinate ligands in copper complexes favor minor groove binding, while acetylacetonate (acac) ligands promote intercalation. For this compound, the bulky 3-methylpyridinyl group likely exacerbates steric hindrance, further disfavoring intercalation. Methyl-substituted aromatic ligands (e.g., in phenanthroline) are known to impede DNA intercalation due to steric clashes , suggesting similar limitations for the target compound.

Key Findings from DNA Interaction Studies

- Glycinate ligands: 95% population in minor groove binding .

- Acac ligands: 93% population in intercalation .

- Methyl groups on aromatic rings reduce intercalation efficiency .

Solubility and Physicochemical Properties

This compound, as an ester, is expected to exhibit higher lipophilicity compared to ionic glycinate salts (e.g., potassium or sodium glycinate). demonstrates that counterions (K⁺ vs. Na⁺) influence solubility in CO₂-loaded systems, with sodium glycinate forming hydrates more readily. The pyridinyl group in the target compound may enhance solubility in polar aprotic solvents due to its heteroaromatic nature, distinguishing it from aliphatic glycinate derivatives.

Table 2: Solubility Trends in Glycinate Derivatives

Comparison with Other Glycinate Esters

Table 3: Electronic Effects of Substituents

| Compound | Substituent | Electronic Effect |

|---|---|---|

| This compound | 3-Methylpyridinyl | Mild electron donation via resonance |

| Methyl-N-(chlorophenyl)glycinate | Chlorophenyl | Strong electron withdrawal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.